azanium;azane;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate
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Overview
Description
Azanium;azane;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate is a complex organic compound with significant biochemical and pharmaceutical relevance. This compound features a unique structure that includes multiple hydroxyl groups, a sulfanylidenepyrimidinyl moiety, and a phosphoryl group, making it a versatile molecule in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azanium;azane;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate typically involves multi-step organic synthesis techniques. The process begins with the preparation of the oxolan and oxan derivatives, followed by the introduction of the sulfanylidenepyrimidinyl and phosphoryl groups under controlled conditions. Common reagents used in these reactions include phosphorylating agents, protecting groups for hydroxyl functionalities, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of each reaction step. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the progress and purity of the compound throughout the production process.
Chemical Reactions Analysis
Types of Reactions
Azanium;azane;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The sulfanylidenepyrimidinyl moiety can be reduced to form thiol derivatives.
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the sulfanylidenepyrimidinyl moiety may produce thiols.
Scientific Research Applications
Azanium;azane;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating various conditions, including metabolic disorders and infectious diseases.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of azanium;azane;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The phosphoryl group plays a crucial role in these interactions, often acting as a key functional group in the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- **Azanium;azane;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate
- **this compound
Uniqueness
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups that enable diverse chemical and biological activities
Properties
Molecular Formula |
C15H30N4O16P2S |
---|---|
Molecular Weight |
616.4 g/mol |
IUPAC Name |
azanium;azane;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate |
InChI |
InChI=1S/C15H24N2O16P2S.2H3N/c18-3-5-8(20)10(22)12(24)14(31-5)32-35(27,28)33-34(25,26)29-4-6-9(21)11(23)13(30-6)17-2-1-7(19)16-15(17)36;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,25,26)(H,27,28)(H,16,19,36);2*1H3/t5-,6-,8-,9-,10+,11-,12-,13-,14-;;/m1../s1 |
InChI Key |
LYMMRWNNUVLPBW-QBNUFUENSA-N |
Isomeric SMILES |
C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[NH4+].N |
Canonical SMILES |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O.[NH4+].N |
Origin of Product |
United States |
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